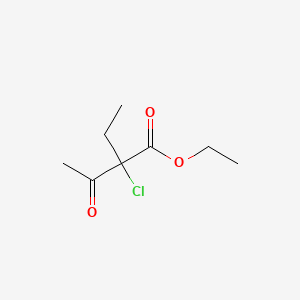

Ethyl 2-chloro-2-ethyl-3-oxobutanoate

Description

Significance as Synthetic Intermediates

The synthetic utility of α-chloro-β-keto esters stems from their ability to undergo a variety of reactions at their multiple reactive sites. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the α-position. Furthermore, the carbonyl groups can be targeted for reductions, additions, and condensations, while the ester can be hydrolyzed and derivatized. This multifaceted reactivity makes them key precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, related α-chloro-β-keto esters are instrumental in the synthesis of anticonvulsant and antimicrobial agents.

Unique Structural Features and Their Implications for Reactivity

The defining characteristic of ethyl 2-chloro-2-ethyl-3-oxobutanoate is the presence of a quaternary carbon center at the α-position, substituted with a chlorine atom, an ethyl group, an acetyl group, and an ethoxycarbonyl group. This structural feature has profound implications for its reactivity.

The steric hindrance imposed by the ethyl group at the α-position significantly influences the approach of nucleophiles and reagents. Compared to its less substituted counterpart, ethyl 2-chloro-3-oxobutanoate, the reactivity of the carbonyl groups and the susceptibility to nucleophilic attack at the α-carbon are altered. This steric crowding can lead to enhanced stereoselectivity in certain reactions, as the bulky substituents direct the incoming reagents to a specific face of the molecule.

The electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups acidifies the α-proton (in the precursor β-keto ester before chlorination), facilitating its removal and subsequent halogenation. After chlorination, the inductive effect of the chlorine atom further influences the reactivity of the adjacent carbonyl groups.

The presence of a chiral center at the α-position means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such compounds is a significant area of research, as the stereochemistry often dictates the biological activity of the final products.

Table 1: Comparison of Structural Features

| Feature | Ethyl 2-chloro-3-oxobutanoate | This compound |

| α-Substitution | Monosubstituted | Disubstituted (Quaternary Center) |

| Steric Hindrance at α-C | Moderate | High |

| Chirality at α-C | Yes | Yes |

Overview of Research Trajectories for Related Halogenated β-Keto Esters

Research in the field of halogenated β-keto esters has followed several key trajectories, driven by the need for efficient and selective synthetic methodologies.

Synthesis: A primary focus has been the development of methods for the stereoselective halogenation of β-keto esters. researchgate.net Both electrophilic and nucleophilic halogenating agents have been employed, with significant efforts directed towards catalytic asymmetric methods to control the stereochemistry at the α-carbon. researchgate.net This has led to the development of a variety of chiral catalysts, including those based on transition metals and organocatalysts. The synthesis of α,α-dihalo-β-keto esters has also been explored, offering further synthetic possibilities.

Reactivity and Applications: Another major research avenue involves exploring the diverse reactivity of these compounds. Nucleophilic substitution reactions at the α-position have been extensively studied to introduce various functionalities. acs.org Furthermore, these compounds serve as precursors for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry. The reduction of the keto group, often with high diastereoselectivity, provides access to chiral β-hydroxy-α-chloro esters, which are valuable synthetic intermediates.

Table 2: Selected Research Findings on Halogenated β-Keto Esters

| Research Area | Key Findings |

| Asymmetric Chlorination | Development of chiral Lewis acid catalysts for the enantioselective chlorination of β-keto esters with high yields and enantiomeric excesses. acs.org |

| Nucleophilic Substitution | Demonstration of SN2 reactions at the tertiary chlorinated carbon of α-chloro-β-keto esters, allowing for the construction of quaternary stereogenic centers with high stereospecificity. acs.org |

| Biocatalytic Reductions | Use of yeast reductases for the stereoselective reduction of α-chloro-β-keto esters to produce diastereomerically and enantiomerically enriched α-chloro-β-hydroxy esters. |

| Synthesis of Heterocycles | Application of α-chloro-β-keto esters in the synthesis of various five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

130000-37-2 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 2-chloro-2-ethyl-3-oxobutanoate |

InChI |

InChI=1S/C8H13ClO3/c1-4-8(9,6(3)10)7(11)12-5-2/h4-5H2,1-3H3 |

InChI Key |

AZFLGQGBSQHBBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)(C(=O)OCC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Chloro 2 Ethyl 3 Oxobutanoate and Analogues

Strategies for α-Chlorination of β-Keto Esters with Quaternary Carbon Formation

The creation of a quaternary stereocenter containing a chlorine atom is a formidable task in synthetic chemistry. acs.org The development of methods for the asymmetric α-chlorination of β-keto esters has been a major focus, leading to several effective strategies.

Catalytic Asymmetric Chlorination Approaches

Catalytic asymmetric chlorination provides a powerful means to control the stereochemistry at the α-position of β-keto esters. Various catalytic systems, including metal-based and organocatalytic approaches, have been developed to achieve high yields and enantioselectivities.

One successful strategy employs chiral Lewis acid catalysts. For instance, a catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand has been used for the enantioselective chlorination of β-keto esters with N-chlorosuccinimide (NCS), achieving high enantioselectivity (up to 98% ee). acs.org Another approach utilizes a PyBidine-Zn(OAc)₂ complex, which, in the presence of NaHCO₃, catalyzes the reaction of α-substituted-β-ketoesters with NCS to give chlorinated products with up to 82% ee. researchgate.netmdpi.com Mechanistic studies suggest the formation of a zinc-enolate of the β-keto ester is a key step in this catalytic cycle. mdpi.com

Organocatalysis offers a complementary metal-free approach. Hybrid amide-based Cinchona alkaloids have proven to be highly effective phase-transfer catalysts for the α-chlorination of a wide range of β-keto esters. nih.govacs.org Using only a small amount of catalyst (0.5 mol%), these reactions proceed rapidly, often within minutes, to give excellent yields (up to 99%) and very high enantiomeric excess (up to 97% ee). nih.govacs.org These catalysts are particularly effective for substrates like indanone and tetralone carboxylate esters. acs.org The optimization of reaction conditions, such as temperature and the choice of a weak base like potassium fluoride (B91410), is crucial for achieving high stereoselectivity. acs.org

| Catalyst System | Chlorinating Agent | Substrate Type | Max. Yield (%) | Max. Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Spirooxazoline/Cu(OTf)₂ | NCS | β-Keto esters, Malonates | High | 98 | acs.org |

| N-PFB-PyBidine-Zn(OAc)₂ | NCS | α-Benzyl-β-ketoesters | 99 | 82 | researchgate.netmdpi.com |

| Hybrid Amide-Based Cinchona Alkaloids | NCS | Indanone/Tetralone Carboxylate Esters | 99 | 97 | nih.govacs.org |

Direct Halogenation Methods

Direct halogenation using an electrophilic chlorine source is the most common method for introducing a chlorine atom at the α-position of β-keto esters. N-chlorosuccinimide (NCS) is overwhelmingly the preferred reagent for this transformation due to its ease of handling and reactivity. acs.orgacs.orgresearchgate.netmdpi.com

The general procedure involves reacting the β-keto ester substrate with NCS in the presence of a catalyst and often a weak base in an appropriate solvent. acs.org For example, in the Cinchona alkaloid-catalyzed system, the substrate, catalyst, and solid potassium fluoride are stirred in toluene (B28343) before the addition of NCS. acs.org The reaction is typically quenched with an aqueous solution, and the product is extracted. acs.org The resulting α-chloro-β-ketoesters can then be used in subsequent reactions, such as nucleophilic substitutions. acs.orgnih.gov These substitutions often proceed via an Sₙ2 mechanism, even at the sterically hindered tertiary carbon, allowing for the synthesis of a variety of chiral molecules with retained or inverted stereochemistry. acs.orgnih.gov

Alkylation Strategies for α-Substituted β-Keto Esters Precursors

To synthesize Ethyl 2-chloro-2-ethyl-3-oxobutanoate, a precursor such as ethyl 2-ethyl-3-oxobutanoate is required. This involves the introduction of an ethyl group at the α-position of a simpler β-keto ester, like ethyl acetoacetate.

Introduction of the Ethyl Group at the α-Position

The α-alkylation of β-keto esters, a classic carbon-carbon bond-forming reaction, is typically achieved by treating the ester with a base to form an enolate, followed by reaction with an alkyl halide. nih.govsciencemadness.org The acidity of the α-hydrogens (pKa ≈ 10) makes deprotonation relatively straightforward. sciencemadness.org

Phase-transfer catalysis (PTC) offers a mild and efficient method for this alkylation. sciencemadness.orgrsc.org In this approach, a base like anhydrous potassium carbonate can be used in a solid-liquid system with a phase-transfer catalyst, such as benzalkonium chloride. sciencemadness.org This facilitates the formation of the enolate in the organic phase, where it can react with an alkylating agent like ethyl bromide. sciencemadness.org This method avoids the use of stronger, moisture-sensitive bases like sodium ethoxide. sciencemadness.org Careful control of stoichiometry is important to favor monoalkylation over dialkylation. sciencemadness.org Highly enantioselective α-alkylations of cyclic β-keto esters have also been achieved using cinchona-derived phase-transfer catalysts, yielding products with excellent enantiopurities (up to 98% ee). rsc.org

Sequential Functionalization Routes

The synthesis of this compound inherently involves a sequential functionalization strategy. There are two primary routes:

Alkylation followed by Chlorination: In this route, a readily available β-keto ester (e.g., ethyl acetoacetate) is first alkylated with an ethyl group as described above to form ethyl 2-ethyl-3-oxobutanoate. This α-substituted precursor is then subjected to electrophilic chlorination using methods detailed in section 2.1. The catalytic asymmetric chlorination methods are directly applicable to these α-substituted substrates, allowing for the creation of the chiral quaternary center. researchgate.netmdpi.com

Chlorination followed by Alkylation: This alternative route would involve first chlorinating the β-keto ester to form ethyl 2-chloro-3-oxobutanoate, followed by α-alkylation with an ethyl group.

The development of sequential, one-pot processes can enhance synthetic efficiency. For example, a one-pot asymmetric chlorination/cyano-epoxidation sequence has been successfully demonstrated, highlighting the potential for tandem reactions starting from α-chlorinated-β-ketoesters. researchgate.netmdpi.com

Chemoenzymatic and Biocatalytic Synthesis Routes for Enantiopure Analogues

Chemoenzymatic and biocatalytic methods provide powerful tools for the synthesis of enantiopure compounds, often operating under mild conditions with high selectivity. For analogues of this compound, such as the corresponding α-chloro-β-hydroxy esters, biocatalysis is particularly effective.

The stereoselective reduction of the keto group in α-chloro-β-keto esters can be achieved using enzymes. A screen of eighteen known and putative reductases from baker's yeast (Saccharomyces cerevisiae) demonstrated the ability to reduce a series of α-chloro-β-keto esters. nih.govresearchgate.net These biocatalytic reductions make it possible to produce at least two of the four possible α-chloro-β-hydroxy ester diastereomers with high optical purity. nih.gov The utility of this method has been shown on a multigram scale by using whole E. coli cells that overexpress a specific yeast reductase to reduce ethyl 2-chloroacetoacetate, yielding the corresponding syn-(2R,3S)-alcohol. nih.gov

Similarly, a bienzymatic cascade involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) has been designed to produce optically active chlorohydrins from α-chloroenones with excellent conversions and selectivities (up to >99:1 dr, >99% ee). acs.org These enzymatic approaches offer a sustainable and highly selective alternative to traditional chemical methods for generating chiral alcohol analogues.

| Enzyme Source | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Reductases from Saccharomyces cerevisiae | α-Chloro-β-keto esters | α-Chloro-β-hydroxy ester diastereomers | High optical purities for multiple diastereomers | nih.gov |

| Overexpressed yeast reductase in E. coli | Ethyl 2-chloroacetoacetate | syn-(2R,3S)-ethyl 2-chloro-3-hydroxybutanoate | Successful multigram scale synthesis | nih.gov |

| Ene-reductases (EREDs) & Alcohol dehydrogenases (ADHs) | 1-Aryl-2-chlorobut-2-en-1-ones | Optically active chlorohydrins | Excellent conversion (>99%) and selectivity (>99% ee) | acs.org |

Mechanistic Investigations of Transformations Involving Ethyl 2 Chloro 2 Ethyl 3 Oxobutanoate

Reaction Mechanisms at the α-Chloro-Quaternary Center

The α-carbon of Ethyl 2-chloro-2-ethyl-3-oxobutanoate is a tertiary, quaternary stereocenter, substituted with a chlorine atom, an ethyl group, a propionyl group, and an ethoxycarbonyl group. This sterically congested and electronically influenced environment is central to its reactivity.

While nucleophilic substitution via an Sₙ2 mechanism is typically disfavored at tertiary carbon centers due to steric hindrance, studies on related α-chloro-β-keto esters have demonstrated that such reactions are indeed feasible. acs.orgnih.gov The presence of adjacent electron-withdrawing carbonyl groups is thought to lower the energy of the transition state, facilitating the displacement of the chloride ion.

Research on analogous tertiary chlorides has shown that substitution with nucleophiles like sodium azide (B81097) or alkylthiols can proceed smoothly, yielding α-amino and α-alkylthio esters, respectively. acs.org X-ray crystallographic analysis of the products has confirmed that the reaction occurs with a complete inversion of stereochemistry (Walden inversion), which is a hallmark of the Sₙ2 mechanism. acs.org This suggests that for this compound, a backside attack by a nucleophile at the α-carbon is a viable pathway, leading to the formation of a new stereocenter with inverted configuration. The reaction is subject to the usual constraints of Sₙ2 reactions, favoring strong nucleophiles and appropriate solvent conditions. pressbooks.pub

The formation of enolates is a cornerstone of the chemistry of β-dicarbonyl compounds, typically involving the deprotonation of the α-carbon. masterorganicchemistry.comyoutube.com However, this compound lacks protons at the α-position and therefore cannot form an enolate at this site. Consequently, further alkylation at the α-carbon is not possible. pressbooks.publibretexts.org

Despite the absence of α-hydrogens, the molecule can potentially form a γ-enolate through the deprotonation of the methyl group of the keto function under the influence of a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA). mnstate.edu The resulting γ-enolate would be a resonance-stabilized nucleophile, capable of reacting with various electrophiles. This reactivity opens pathways to functionalization at the terminal methyl group, distinct from the more common α-alkylation chemistry of β-keto esters. libretexts.orglibretexts.org The dynamics of such reactions would be governed by the choice of base, solvent, and electrophile, influencing the regioselectivity of the enolate formation and subsequent reaction.

Reactivity of the Carbonyl (Keto) Group

The ketone functionality is a key site for transformations, including stereoselective reductions and carbon-carbon bond-forming reactions.

The stereoselective reduction of the keto group in α-chloro-β-keto esters is a well-established method for producing chiral α-chloro-β-hydroxy esters, which are valuable synthetic building blocks. acs.orgnih.govresearchgate.net Biocatalytic approaches, in particular, have shown remarkable efficiency and selectivity.

Studies utilizing reductases from baker's yeast (Saccharomyces cerevisiae) and other microorganisms have demonstrated the ability to reduce the carbonyl group to a hydroxyl group, creating a new stereocenter. acs.orgnih.gov Depending on the specific enzyme used, it is possible to selectively produce different diastereomers of the alcohol product with high optical purity. acs.orgnih.gov The mechanism involves the enzyme's active site binding the substrate in a specific orientation and delivering a hydride ion from a cofactor, typically NADPH, to one face of the carbonyl group. nih.gov While data for this compound is not specifically available, the results from analogous compounds provide a strong predictive model for its behavior in such biocatalytic systems.

Table 1: Biocatalytic Reduction of Various α-Chloro-β-keto Esters Using Yeast Reductases Data adapted from studies on structurally similar compounds to illustrate potential stereochemical outcomes. acs.org

| Substrate (R Group) | Reductase Enzyme | Major Diastereomer Produced | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Methyl | YOL151w | (2R,3S)-syn | >99% | >99% |

| Methyl | GRE2 | (2S,3S)-anti | 98% | >99% |

| Ethyl | YOR120w | (2R,3S)-syn | 96% | >99% |

| Ethyl | YGL185c | (2S,3S)-anti | 94% | >99% |

| Propyl | YOL151w | (2R,3S)-syn | >99% | >99% |

| Propyl | GRE2 | (2S,3S)-anti | 98% | >99% |

The keto group of this compound can act as an electrophile or, via its enol or enolate form, as a nucleophile in condensation reactions. While the lack of α-hydrogens prevents it from acting as the nucleophilic component in classic self-condensation reactions, it can react with other enolates.

Alternatively, as discussed in section 3.1.2, formation of a γ-enolate allows the molecule to act as the nucleophilic partner in directed aldol (B89426) or Claisen-type condensations with other carbonyl compounds. Furthermore, Knoevenagel condensation, which typically involves an active methylene (B1212753) compound, has been demonstrated with related β-keto esters and aldehydes, suggesting that the keto-enol tautomerism can facilitate reactions where the enol form acts as the nucleophile. researchgate.net

Annulation reactions, which form new rings, could be initiated by a condensation or conjugate addition reaction. For example, a Knoevenagel condensation with an α,β-unsaturated aldehyde could be followed by an intramolecular cyclization, leading to complex cyclic architectures. The specific mechanistic pathway would depend on the reaction partners and conditions employed.

Ester Group Transformations

The ethyl ester group undergoes a variety of transformations characteristic of carboxylic acid derivatives, primarily through nucleophilic acyl substitution.

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed. Basic hydrolysis (saponification) yields the ethyl alcohol and the carboxylate salt of the parent β-keto acid. Subsequent acidification would produce the free β-keto acid, which, like other compounds with a carbonyl group at the β-position, would be susceptible to decarboxylation upon heating. libretexts.org

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the ethoxy group with a new alkoxy group, forming a different ester of 2-chloro-2-ethyl-3-oxobutanoic acid.

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding primary, secondary, or tertiary amides. This reaction typically requires higher temperatures or catalysis.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the ester functionality to a primary alcohol. Under these conditions, the keto group would also be reduced, resulting in the formation of a diol, specifically 3-chloro-3-ethylpentane-1,2-diol.

Trans-esterification Mechanisms

Specific experimental studies detailing the trans-esterification mechanisms of this compound have not been reported. Nevertheless, the reaction is fundamental to ester chemistry and is expected to proceed via pathways common to β-keto esters. nih.gov Trans-esterification involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This transformation can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Trans-esterification

Under acidic conditions, the mechanism involves several equilibrium steps. The carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the original ethoxy group is eliminated as ethanol (B145695), and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

Base-Catalyzed Trans-esterification

In the presence of a basic catalyst, such as an alkoxide, the mechanism proceeds via nucleophilic acyl substitution. The incoming alkoxide directly attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxy group (-OEt) to yield the new ester. To drive the reaction to completion, the incoming alcohol is often used in excess as the solvent. masterorganicchemistry.com

For β-keto esters, the presence of the α-substituents (chloro and ethyl groups) in this compound would sterically hinder the approach of the nucleophile to some extent, potentially affecting reaction rates compared to un-substituted β-keto esters.

| Catalyst Type | Key Mechanistic Steps | Intermediate | Role of Substituents |

| Acid | 1. Protonation of carbonyl O2. Nucleophilic attack by alcohol3. Proton transfers4. Elimination of original alcohol | Tetrahedral Intermediate | Steric hindrance at α-carbon may influence reaction kinetics. |

| Base | 1. Nucleophilic attack by alkoxide2. Elimination of original alkoxide | Tetrahedral Intermediate | Steric hindrance at α-carbon may influence reaction kinetics. |

Hydrolysis Pathways

While specific hydrolysis studies on this compound are not found in the reviewed literature, the hydrolysis of β-keto esters is a well-documented process that can occur under both acidic and basic conditions to yield a β-keto acid. aklectures.com

Acid-Catalyzed Hydrolysis

Similar to trans-esterification, acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. After proton transfers, ethanol is eliminated, and the resulting β-keto acid is formed. youtube.com

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then expels the ethoxide ion, forming the carboxylic acid. A subsequent acid-base reaction between the carboxylic acid and the ethoxide (or another base) results in the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the final β-keto acid. aklectures.com

The resulting 2-chloro-2-ethyl-3-oxobutanoic acid is expected to be unstable and may undergo subsequent reactions, such as decarboxylation, especially upon heating. aklectures.comyoutube.com

| Condition | Nucleophile | Initial Product | Final Product (after workup) |

| Acidic | Water (H₂O) | β-keto acid | 2-chloro-2-ethyl-3-oxobutanoic acid |

| Basic | Hydroxide (OH⁻) | Carboxylate salt of β-keto acid | 2-chloro-2-ethyl-3-oxobutanoic acid |

Advanced Mechanistic Elucidation using Spectroscopic and Computational Techniques

There is a lack of specific spectroscopic or computational studies published for this compound. Such studies would be invaluable for providing a deeper understanding of its structure, reactivity, and the transition states involved in its transformations.

Expected Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the two ethyl groups and the methyl group of the acetyl moiety. The chemical shifts would be influenced by the adjacent electron-withdrawing groups (chlorine, ester, and ketone).

¹³C NMR would display distinct resonances for the ester carbonyl, ketone carbonyl, the quaternary α-carbon bonded to chlorine, and the various methyl and methylene carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (typically 1715-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester groups.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group, the chlorine atom, and cleavage adjacent to the carbonyl groups.

Potential Computational Studies:

Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to model the mechanisms of trans-esterification and hydrolysis. These studies could calculate the energies of reactants, intermediates, transition states, and products to map out the reaction energy profile. This would help in determining the rate-limiting steps and understanding the influence of the α-chloro and α-ethyl substituents on the reaction pathways. Such calculations could also predict spectroscopic data (NMR, IR) to be compared with experimental results if they become available.

Stereochemical Control and Asymmetric Synthesis of Ethyl 2 Chloro 2 Ethyl 3 Oxobutanoate Derivatives

Formation and Control of the Chiral Quaternary Center at C2

The construction of an all-carbon quaternary stereocenter, particularly one bearing a halogen atom, is a formidable synthetic task. nih.gov The primary strategy for creating the C2 chiral center in ethyl 2-chloro-2-ethyl-3-oxobutanoate involves the enantioselective chlorination of a precursor, ethyl 2-ethyl-3-oxobutanoate. This transformation requires a catalyst capable of differentiating between the two enantiotopic faces of the enolate intermediate, thereby directing the electrophilic chlorine source to one side.

Various catalytic systems have been explored for the asymmetric α-halogenation of 1,3-dicarbonyl compounds. researchgate.net These methods can be broadly categorized into metal-catalyzed and organocatalyzed approaches. Metal-based catalysts typically involve a chiral ligand coordinating to a Lewis acidic metal, which then activates the β-keto ester substrate. Organocatalytic methods often rely on the formation of chiral enamine or enolate intermediates through non-covalent interactions. nih.gov

A key challenge in these reactions is preventing racemization of the product, as the α-proton in the resulting α-chloro-β-keto ester can still be acidic enough to be removed under certain conditions, leading to a loss of enantiomeric purity. nih.gov Therefore, reaction conditions must be carefully optimized to ensure high stereoselectivity. The development of methods that proceed under mild, nearly neutral conditions is highly desirable. researchgate.net

Subsequent stereospecific substitution reactions at the newly formed tertiary chloride center, such as SN2 reactions, further demonstrate the utility of these chlorinated products as versatile chiral intermediates. nih.govnih.gov

Enantioselective Catalysis in the Synthesis of Related Compounds

While direct studies on this compound are specific, a wealth of research on the enantioselective chlorination of related β-keto esters provides a strong foundation for understanding the synthesis of this target molecule. These studies have identified several highly effective catalyst systems capable of producing α-chloro-β-keto esters with high enantiomeric excess (ee). mdpi.comrsc.orgacs.org

One notable approach utilizes chiral copper(II) complexes. For instance, a catalyst prepared from Cu(OTf)₂ and a newly developed spirooxazoline ligand has been shown to be highly effective for the enantioselective chlorination of both cyclic and acyclic β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source. This system has achieved high enantioselectivity, with reported ee values of up to 98%. acs.org

Another successful strategy involves phase-transfer catalysis mediated by Cinchona alkaloids. Hybrid amide-based Cinchona derivatives, in particular, have been used at very low catalyst loadings (as low as 0.5 mol%) to catalyze the α-chlorination of various indanone and tetralone carboxylate esters. acs.orgnih.gov These reactions proceed in high yields (up to 99%) and with excellent asymmetric induction, reaching up to 97% ee. acs.org

Zinc-based catalytic systems have also been developed. A complex of N-pentafluorobenzyl-PyBidine (N-PFB-PyBidine) and Zn(OAc)₂ was found to promote the reaction of α-benzyl-β-ketoesters with NCS, yielding chlorinated products with up to 82% ee. mdpi.comproquest.com Mechanistic studies suggest that the catalyst acts as a base to generate a zinc-enolate of the β-ketoester, which then reacts with the electrophilic chlorine. mdpi.com

The table below summarizes the performance of various catalytic systems in the enantioselective chlorination of representative β-keto esters.

| Catalyst / Ligand | Metal | Substrate Type | Yield (%) | ee (%) | Reference |

| Spirooxazoline (SPYMOX) | Cu(II) | Acyclic/Cyclic β-Keto Esters | 88-99 | up to 98 | acs.org |

| Hybrid Amide-based Cinchona Alkaloid | - (PTC) | Cyclic β-Keto Esters | up to 99 | up to 97 | acs.orgnih.gov |

| N-PFB-PyBidine | Zn(II) | Acyclic β-Keto Esters | High | up to 82 | mdpi.comproquest.com |

| Chiral Squaramide | - (Organo) | Silyl Ketene Acetals | High | High | nih.gov |

Diastereoselective Approaches to Substituted α-Chloro-β-Keto Esters

Once the chiral quaternary center at C2 is established, further transformations can introduce additional stereocenters. A common subsequent reaction is the reduction of the β-keto group at C3 to a hydroxyl group, yielding an α-chloro-β-hydroxy ester. Controlling the relative stereochemistry between the C2 and C3 centers is a critical aspect of these syntheses, requiring diastereoselective approaches.

Diastereoselective reduction of α-substituted β-keto esters can be achieved using both chemical and biological methods. Chemical reductions often employ Lewis acid-mediated reactions with hydride reagents. The choice of Lewis acid and reducing agent can dictate the stereochemical outcome (syn vs. anti). For example, strongly chelating Lewis acids like TiCl₄ tend to favor the formation of syn-diastereomers, whereas non-chelating reagents like CeCl₃ often lead to the anti-isomers. researchgate.net

Biocatalytic reductions offer a powerful alternative, often providing access to high levels of both diastereoselectivity and enantioselectivity under mild conditions. researchgate.net A wide range of alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), have been screened for the reduction of α-chloro-β-keto esters. mdpi.comnih.gov For example, eighteen different reductases from baker's yeast (Saccharomyces cerevisiae) were tested for their ability to reduce a series of α-chloro-β-keto esters, demonstrating that in many cases, specific diastereomers of the corresponding α-chloro-β-hydroxy ester could be produced with high optical purity. researchgate.net Similarly, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate has been extensively studied using various microbial reductases to produce the valuable chiral intermediate ethyl (R)-4-chloro-3-hydroxybutanoate. nih.govasm.org

The utility of these approaches is highlighted by the ability to synthesize multiple diastereomers by combining stereodivergent synthesis of the α-substituted β-keto ester with subsequent diastereoselective reductions. nih.gov

The following table presents results from diastereoselective reductions of related β-keto esters, illustrating the control that can be achieved.

| Substrate | Method | Reagent / Biocatalyst | Diastereomeric Ratio (dr) | Stereochemical Outcome | Reference |

| α-Alkyl-β-keto ester | Chemical | TiCl₄ / BH₃·py | up to 99:1 | syn | researchgate.net |

| α-Alkyl-β-keto ester | Chemical | CeCl₃ / LiEt₃BH | High | anti | researchgate.net |

| Ethyl 2-chloroacetoacetate | Biocatalytic | Yeast Reductase (overexpressed in E. coli) | High | (2R,3S)-syn | researchgate.net |

| Ethyl 2-methylacetoacetate | Biocatalytic | Chlorella sorokiniana | >99:1 | (2R,3S)-syn | tandfonline.com |

Computational and Theoretical Studies on Ethyl 2 Chloro 2 Ethyl 3 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For a compound like Ethyl 2-chloro-2-ethyl-3-oxobutanoate, DFT could be employed to determine key properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's kinetic stability and the most likely sites for nucleophilic or electrophilic attack.

For instance, in studies of related β-keto esters, DFT has been used to analyze tautomeric equilibria and the relative stabilities of different conformations. While no specific DFT data for this compound is available, such calculations would be invaluable in understanding its chemical behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons. | |

| LUMO Energy | Indicates the ability to accept electrons. | |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. |

Note: This table is illustrative as specific data is unavailable in the literature.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. An MD simulation of this compound would reveal the preferred three-dimensional structures and the flexibility of its various bonds and functional groups over time. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

The Automated Topology Builder (ATB) provides molecular dynamics topologies for similar molecules like Ethyl(2S)-2-chloro-3-oxobutanoate, which includes parameters for molecular mechanics force fields necessary for MD simulations. uq.edu.au These parameters, however, are not directly transferable to this compound due to the presence of an additional ethyl group.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products.

For example, theoretical studies on the reactions of other β-keto esters often focus on their enolates in nucleophilic substitution or addition reactions. uq.edu.au Calculating the energy barriers for various potential reactions of this compound would clarify its synthetic utility and potential degradation pathways. However, no such specific predictions for this compound have been published.

In Silico Screening for Catalytic Interactions and Selectivity

In silico screening involves using computational methods to rapidly assess the potential interactions between a substrate, such as this compound, and a large number of potential catalysts. This approach can predict which catalysts are most likely to be effective and selective for a desired transformation, thereby accelerating the discovery of new synthetic methods.

This type of screening is particularly valuable for identifying enzymes or organocatalysts that can control the stereochemistry of a reaction. While in silico screening has been applied to various β-keto esters to find suitable catalysts for their reduction or alkylation, no studies have been reported that specifically screen for catalysts for reactions involving this compound. uq.edu.au

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is a lack of specific, published experimental data for the compound This compound . The available information consistently pertains to the related, but structurally distinct, compound Ethyl 2-chloro-3-oxobutanoate (also known as ethyl α-chloroacetoacetate), which lacks the ethyl group at the second carbon position.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" as requested. Presenting data for a different molecule would be misleading and scientifically inaccurate.

For informational purposes, the search results did yield spectroscopic information for the related compound, Ethyl 2-chloro-3-oxobutanoate, which is summarized below. It is crucial to note that this data does not describe this compound.

Spectroscopic Data for the Related Compound: Ethyl 2-chloro-3-oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectral data for Ethyl 2-chloro-3-oxobutanoate in CDCl₃ shows characteristic peaks at chemical shifts (δ) of approximately 4.82 ppm (singlet, 1H, -CHCl-), 4.30 ppm (quartet, 2H, -OCH₂-), 2.39 ppm (singlet, 3H, -C(O)CH₃), and 1.33 ppm (triplet, 3H, -CH₂CH₃) chemicalbook.com.

Mass Spectrometry (MS):

The NIST WebBook lists the availability of mass spectrum data (electron ionization) for Ethyl 2-chloro-3-oxobutanoate, which has a molecular weight of approximately 164.59 g/mol nist.govstenutz.eumatrix-fine-chemicals.com.

Infrared (IR) and Raman Spectroscopy:

While specific spectra for Ethyl 2-chloro-3-oxobutanoate were not found, related compounds like ethyl chloroacetate show a strong carbonyl (C=O) stretching vibration band around 1749 cm⁻¹ researchgate.net. One would anticipate a similar strong absorption for the ester carbonyl in Ethyl 2-chloro-3-oxobutanoate, as well as another for the ketone carbonyl.

X-ray Diffraction Studies:

No specific X-ray diffraction data for the solid-state structure of Ethyl 2-chloro-3-oxobutanoate was identified in the search results. While databases indicate the potential for X-ray files, the data was not available .

Due to the absence of specific data for this compound, the requested article cannot be generated.

Lack of Scientific Literature on "this compound" for Specified Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research regarding the chemical compound This compound within the specific contexts outlined in your request. Searches for its utilization in multi-component reactions, its role in the synthesis of heterocyclic compounds such as quinolines, pyrazoles, and thiazoles, and its use as a precursor for advanced organic scaffolds did not yield relevant research findings.

The search results consistently referenced a structurally different, though related, compound: Ethyl 2-chloro-3-oxobutanoate . This compound, which lacks the ethyl group at the α-position, is a well-documented and versatile reagent in various synthetic applications.

For instance, Ethyl 2-chloro-3-oxobutanoate is known to be used in the synthesis of thiazole derivatives. It reacts with thiourea derivatives to form 2-iminothiazole carboxylates, which are valuable heterocyclic structures. tubitak.gov.tr Similarly, this compound is a precursor in the synthesis of pyrazole derivatives through reactions with hydrazine compounds.

Given the absence of specific data for "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline for that specific molecule.

We can, however, proceed by focusing the article on the applications of the closely related and extensively researched compound, Ethyl 2-chloro-3-oxobutanoate . This would allow for a thorough and well-supported discussion on its role in:

Multi-component reactions.

The synthesis of quinolines, pyrazoles, and thiazoles.

Its function as a precursor for complex organic scaffolds.

Please advise if you would like to proceed with an article on Ethyl 2-chloro-3-oxobutanoate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-chloro-2-ethyl-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen condensation followed by halogenation. For example, ethyl acetoacetate can undergo alkylation with ethyl bromide in the presence of a base (e.g., NaH), followed by chlorination using agents like PCl₃ or SOCl₂. Reaction optimization involves controlling temperature (0–5°C for chlorination to minimize side reactions) and stoichiometric ratios (1:1.2 for alkylation to ensure complete substitution). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include a triplet for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), a singlet for the carbonyl (δ ~170–175 ppm in ¹³C), and a doublet for the chlorinated methylene (δ ~4.5–5.0 ppm in ¹H).

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak at m/z 164.59 (C₆H₉ClO₃) with fragmentation patterns indicating loss of ethyl or chloro groups .

Q. How does the reactivity of this compound compare to non-chlorinated analogs?

- Methodological Answer : The chlorine substituent enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). For example, in alkaline conditions, the chloro group can be displaced by nucleophiles to form β-keto esters. Comparative studies with non-chlorinated analogs (e.g., ethyl 3-oxobutanoate) show slower reaction rates in nucleophilic substitutions due to reduced electrophilicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like nucleophilic substitution. For instance, simulations of the chloro group’s leaving ability under varying pH conditions align with experimental kinetic data. Solvent effects (e.g., polarity of DMSO vs. THF) are modeled using implicit solvation models to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) often arise from conformational isomerism or impurities. Strategies include:

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice, as demonstrated for ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate derivatives .

- 2D NMR (COSY, HSQC) : Map coupling interactions to confirm connectivity and rule out impurities.

Q. How can researchers design experiments to study the compound’s role as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Step 1 : React the compound with hydrazines to form pyrazole derivatives (potential antimicrobial agents). Monitor reaction progress via TLC.

- Step 2 : Evaluate bioactivity using in vitro assays (e.g., MIC against E. coli). Compare with analogs lacking the chloro group to assess the substituent’s impact.

- Step 3 : Use molecular docking simulations to predict interactions with biological targets (e.g., bacterial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.